molecular formula C11H11Cl2N B14397053 6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride CAS No. 90012-75-2

6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride

Cat. No.: B14397053
CAS No.: 90012-75-2
M. Wt: 228.11 g/mol
InChI Key: RXIXPMLHKIBALU-UHFFFAOYSA-N
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Description

6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride is a chemical compound with the molecular formula C11H10ClN·ClH and a molecular weight of 228.118 g/mol . This compound is primarily used in industrial applications and is known for its unique chemical structure, which includes a cyclohepta[c]pyrrole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the use of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction is carried out under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.

    Substitution: It can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrroles.

Scientific Research Applications

6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylcyclohepta[c]pyrrole: Lacks the chlorine atom, leading to different reactivity and properties.

    6-Bromo-1,3-dimethylcyclohepta[c]pyrrole: Similar structure but with a bromine atom instead of chlorine, affecting its chemical behavior.

    1,3-Dimethyl-6-aminocyclohepta[c]pyrrole: Contains an amino group, leading to different chemical and biological properties.

Uniqueness

This compound’s specific structure allows for unique interactions in chemical and biological systems, making it valuable for various research and industrial purposes .

Properties

CAS No.

90012-75-2

Molecular Formula

C11H11Cl2N

Molecular Weight

228.11 g/mol

IUPAC Name

6-chloro-1,3-dimethylcyclohepta[c]pyrrole;hydrochloride

InChI

InChI=1S/C11H10ClN.ClH/c1-7-10-5-3-9(12)4-6-11(10)8(2)13-7;/h3-6H,1-2H3;1H

InChI Key

RXIXPMLHKIBALU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC=C2C(=N1)C)Cl.Cl

Origin of Product

United States

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